molecular formula C23H21N3O2 B14998368 N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide

Cat. No.: B14998368
M. Wt: 371.4 g/mol
InChI Key: HPSFCFCTMPCSST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylimidazo[1,2-a]pyridine core, and a methylbenzamide moiety

Preparation Methods

The synthesis of N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxyphenylglyoxal with 7-methylimidazo[1,2-a]pyridine in the presence of a suitable base, followed by the acylation of the resulting intermediate with 4-methylbenzoyl chloride. The reaction conditions often involve the use of solvents such as acetonitrile and catalysts like triethylamine .

Chemical Reactions Analysis

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting

Properties

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide

InChI

InChI=1S/C23H21N3O2/c1-15-4-6-18(7-5-15)23(27)25-22-21(17-8-10-19(28-3)11-9-17)24-20-14-16(2)12-13-26(20)22/h4-14H,1-3H3,(H,25,27)

InChI Key

HPSFCFCTMPCSST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC(=C3)C)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.